molecular formula C15H15ClN2O3S B439680 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide CAS No. 444148-43-0

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B439680
CAS RN: 444148-43-0
M. Wt: 338.8g/mol
InChI Key: GCGPKFMXEPOKEH-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as CP-690,550, is a selective inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, making them an attractive target for drug development. CP-690,550 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, one limitation is that it may increase the risk of infections due to its effects on the immune system. It is also relatively expensive compared to other treatments for autoimmune and inflammatory diseases.

Future Directions

There are several potential future directions for research on 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in the treatment of other diseases, such as cancer, where JAKs play a role in tumor growth and metastasis. Finally, there is a need for further research on the long-term safety and efficacy of 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide in humans.

Synthesis Methods

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can be synthesized using a multi-step process involving the reaction of 4-chlorophenol with acetic anhydride to form 4-acetoxyphenol. This is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with phosphoryl chloride to form the desired product.

Scientific Research Applications

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.

properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGPKFMXEPOKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

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